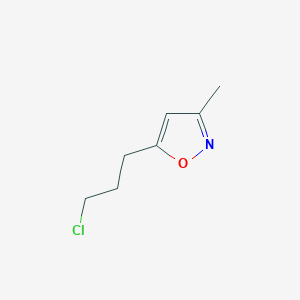
5-(3-Chloropropyl)-3-methylisoxazole
Übersicht
Beschreibung
The compound "5-(3-Chloropropyl)-3-methylisoxazole" is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom at non-adjacent positions. Isoxazole derivatives have been studied extensively due to their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of isoxazole derivatives can be achieved through various methods. One approach involves the reaction of dichloroglyoxime with terminal alkynes, which exhibits a preference for the 5,5'-disubstituted 3,3'-bisisoxazole over the 4,5'-regioisomer, as seen in the synthesis of luminescent organometallic iridium and rhenium bisisoxazole complexes . Another method includes the reaction of 6-(4-substituted phenyl)-3-acetyl cyclohex-2-enones with hydroxylamine hydrochloride, leading to the formation of liquid crystalline isoxazole derivatives . Additionally, the one-pot synthesis of 3-methylisoxazole-5-carboxamides from 3-methyl isoxazole-5-carboxylic acid, thionyl chloride, and the corresponding amine or pyrazole has been reported .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be characterized using various spectroscopic techniques and single-crystal X-ray diffraction. For instance, the crystal structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was determined to crystallize in the orthorhombic space group with specific unit cell parameters . The molecular geometry, including bond lengths and angles, can be calculated using density functional theory (DFT) methods, which show good correlation with experimental data . The crystal structure of another derivative, (R)-5-[(R)-3-(4-chlorophenyl)-5-methyl-4,5-dihydroisoxazol-5-yl]-2-methylcyclohex-2-enone, features a dihydroisoxazole ring substituted with a p-chlorophenyl group and a cyclohex-2-enone ring, both exhibiting an envelope conformation .
Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions, including tautomerism, as observed in 5-hydroxyisoxazoles and isoxazol-5-ones, where the proportion of the NH form increases with the polarity of the solvent . The synthesis of 5-isoxazolethiols from 5-chloro-isoxazoles has been described, with their chemical properties and tautomeric behavior deduced from UV and IR spectra .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. For example, the mesomorphic properties of liquid crystalline isoxazole derivatives are determined by their synthesis and structural features . The electronic properties, such as frontier molecular orbitals and molecular electrostatic potential maps, can be analyzed using DFT calculations, providing insights into the compound's reactivity and potential applications, such as in nonlinear optics (NLO) materials . The crystal packing of isoxazole derivatives can feature various intermolecular interactions, such as C—H⋯O, C—H⋯N, and C—H⋯π interactions, which can affect their stability and solid-state behavior .
Wissenschaftliche Forschungsanwendungen
Controlled-Release Formulations
- 3-(2-Hydroxyethoxy)-5-methylisoxazole, a derivative, has been used in the development of controlled-release formulations for fungicides. This compound showed potential in releasing active agents in a controlled manner, which is useful in agricultural applications (Tai, Liu, Yongjia, & Si, 2002).
Neuroprotective and Antiproliferative Properties
- Novel 5-N,N-disubstituted-5-amino-3-(2-oxopropyl)-1,2,4-thiadiazoles, synthesized from 3-isothiocyanato-5-methylisoxazole, were evaluated for neuroprotective and antiproliferative properties. These compounds did not inhibit calcium ions uptake in synaptosomes but showed selectivity to cancer cells, presenting a new direction for antitumor studies (Proshin et al., 2019).
Antibacterial and Mosquito Larvicidal Activity
- A series of 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones showed significant antibacterial and antifungal activity, as well as mosquito larvicidal activity. This suggests potential applications in pest control and microbial resistance management (Rajanarendar et al., 2010).
Immunomodulating Action
- 5-Amino-3-methylisoxazole-4-carboxylic acid amides were found to have varying immunological activities. This indicates the potential of these compounds in developing treatments that modulate immune responses (Ryng et al., 1999).
Synthesis and Structural Analysis
- Various studies have focused on the synthesis and structural analysis of derivatives of 5-methylisoxazole. These studies contribute to understanding the chemical properties and potential applications of these compounds in different domains, including pharmaceuticals and materials science (Jezierska et al., 2003).
Biodegradation and Environmental Impact
- Research on the biodegradation of 5-methylisoxazole derivatives in bacteria has implications for environmental management, particularly in addressing pollution from pharmaceutical compounds (Mulla et al., 2018).
Eigenschaften
IUPAC Name |
5-(3-chloropropyl)-3-methyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO/c1-6-5-7(10-9-6)3-2-4-8/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCCXMQDJNSMOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435575 | |
| Record name | 5-(3-Chloropropyl)-3-methylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloropropyl)-3-methylisoxazole | |
CAS RN |
130800-76-9 | |
| Record name | 5-(3-Chloropropyl)-3-methylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



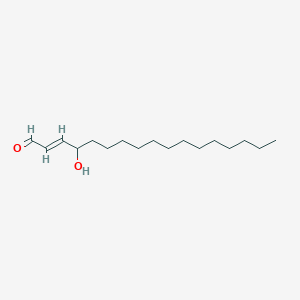

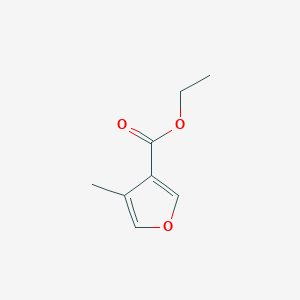


![4-[(1R,2S)-6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenol](/img/structure/B133809.png)
![3,4-Dihydro-6-methoxy-2-phenyl-1-[4-(phenylmethoxy)phenyl]naphthalene](/img/structure/B133810.png)

![1-[Dideuterio-(2,6-difluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B133821.png)
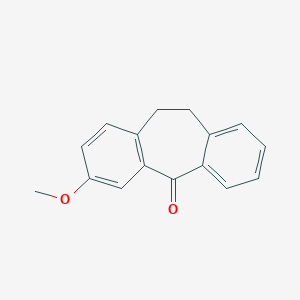
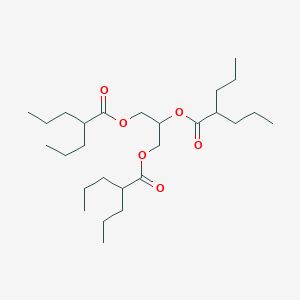
![1(3H)-Isobenzofuranone, 3-[(4-methoxyphenyl)methyl]-](/img/structure/B133826.png)

